molecular formula C5H9NO3 B8541093 N-(2-hydroxyethyl)-2-oxopropanamide

N-(2-hydroxyethyl)-2-oxopropanamide

Cat. No.: B8541093
M. Wt: 131.13 g/mol
InChI Key: NMUQYBPDIJRAMA-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-oxopropanamide is a substituted amide featuring a ketone (2-oxo) group and a hydroxyethyl moiety. Its molecular formula is C₅H₉NO₃, with functional groups contributing to both hydrophilicity (hydroxyethyl) and reactivity (amide, ketone).

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-oxopropanamide

InChI

InChI=1S/C5H9NO3/c1-4(8)5(9)6-2-3-7/h7H,2-3H2,1H3,(H,6,9)

InChI Key

NMUQYBPDIJRAMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)NCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and their properties are summarized below:

Compound Molecular Formula Functional Groups Key Characteristics References
N-(2-Hydroxyethyl)-2-oxopropanamide C₅H₉NO₃ Amide, ketone, hydroxyethyl Enhanced hydrophilicity; potential for hydrogen bonding. -
N-(4-Methoxyphenyl)-2-oxopropanamide C₁₀H₁₁NO₃ Amide, ketone, methoxy Lipophilic aryl group; demonstrated anticancer/antibacterial activity in complexes.
Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoate C₁₀H₁₀N₂O₅ Ester, ketone, nitro Electron-withdrawing nitro group; ester linkage increases hydrolytic lability.
2-Hydroxy-N-(2-hydroxyethyl)propanamide C₅H₁₁NO₃ Amide, hydroxyl, hydroxyethyl Reduced electrophilicity (no ketone); higher stability in aqueous environments.
(S)-2-Amino-N,N-dimethylpropanamide C₅H₁₂N₂O Amide, amino, dimethyl Basic amino group; potential for ionic interactions.

Pharmacological and Physicochemical Properties

  • Bioactivity: N-(4-Methoxyphenyl)-2-oxopropanamide exhibits anticancer and antibacterial properties when complexed with thiosemicarbazones, attributed to the methoxy group’s electron-donating effects and aryl ring’s lipophilicity . Ethyl-2-oxopropanoate derivatives (e.g., 8a, 8b) show moderate synthetic yields (45–50%), suggesting challenges in purification or stability during synthesis .
  • Solubility and Permeability: Hydroxyethyl groups (as in the target compound) improve water solubility compared to aryl-substituted analogs. Evidence from anti-inflammatory drug salts (e.g., N-(2-hydroxyethyl)-piperidine) indicates hydroxyethyl moieties enhance transdermal permeation by modulating polarity .

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